molecular formula C9H9NO6 B1455259 Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate CAS No. 215659-03-3

Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

Cat. No. B1455259
CAS RN: 215659-03-3
M. Wt: 227.17 g/mol
InChI Key: ZKUUVVYMPUDTGJ-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate, also known as MHMN, is a synthetic organic compound that has become widely used in scientific research due to its ability to act as a substrate for certain enzymes. MHMN is particularly useful in research related to the study of enzyme kinetics and the investigation of biochemical pathways. In

Scientific Research Applications

Chemical Properties and Safety Information

“Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate” is a solid compound with a molecular weight of 227.17 . It has a boiling point of 146-149°C . It’s important to handle this compound with care as it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Synthesis of Gefitinib

“Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate” can be used in the synthesis of Gefitinib , a potent and selective ATP-competitive inhibitor of EGFR and HER-2 kinases . Gefitinib is used as an anticancer drug for the treatment of chemoresistant non-small cell lung cancer (NSCLC) patients . The synthesis process involves alkylation, nitration, reduction, cyclization, chlorination, and two successive amination reactions .

Enantioselective Synthesis of Natural Products

“Methyl 2-hydroxy-4-methoxybenzoate”, a compound similar to “Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate”, is used in the enantioselective synthesis of (+)-coriandrone A and B , two bioactive natural products . This suggests that “Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate” could potentially be used in similar applications.

Potential Anti-Tumor Activity

While not directly related to “Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate”, a similar compound, “2-Hydroxy-4-Methoxy Acetophenone”, has shown potential anti-tumor activity . The arsine compounds of this molecule can significantly inhibit the growth of the human hepatoma cell line HepG2 . This suggests that “Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate” could potentially have similar anti-tumor properties.

properties

IUPAC Name

methyl 5-hydroxy-4-methoxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c1-15-8-4-6(10(13)14)5(3-7(8)11)9(12)16-2/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUUVVYMPUDTGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694261
Record name Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

CAS RN

215659-03-3
Record name Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 500 g methyl 4,5-dimethoxy-2-nitro-benzoate and 625 g potassium hydroxide in 2300 ml of water is heated to 95° C. for 18.5 h. After cooling, the mixture is filtered clear and the filtrate is diluted with 3 l water. The solution is combined with 950 ml acetic acid and after 1 h the precipitate is filtered off. The precipitate is suspended in 3250 ml ethyl acetate and then 100 ml of water and 200 ml 12N hydrochloric acid are added. After 1.5 h the phases are separated and the aqueous phase is extracted with 700 ml ethyl acetate. The combined organic phases are dried on magnesium sulphate and after filtration they are evaporated down. The mixture is evaporated again with 200 ml methylcyclohexane. The residue is refluxed together with 1600 ml of methanol and 100 ml conc. sulphuric acid for 16.5 h. The mixture is evaporated down until crystallisation begins. 1000 ml of water are added and the mixture is stirred until a homogeneous suspension is obtained. The precipitate is filtered off, washed with 500 ml of water and suspended in 1000 ml of water. After 1.5 h stirring the precipitate is filtered off and washed with 500 ml of water. After the filter cake is dried, 364 g product are obtained.
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500 g
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625 g
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2300 mL
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Synthesis routes and methods II

Procedure details

To a solution of 5-hydroxy-4-methoxy-2-nitrobenzoic acid [Sinha J. Ind. Chem. Soc., 47, 925 (1970)] (83.0 g, 0.39 mol) in MeOH (250 ml) was added concentrated H2SO4 (20 ml) and the reaction mixture was heated to reflux for 16 h. On cooling, the reaction mixture was poured into aqueous potassium carbonate solution and acetic acid was added until pH 4 was reached. The mixture was extracted with chloroform, the organic layer washed twice with H2O and dried over MgSO4. Evaporation under reduced pressure afforded the subtitle compound as yellow crystals (77.0 g, 87%). Rf 0.30 (benzene/acetone 4/1, v/v); m.p. 146-9° C.
Quantity
83 g
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20 mL
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250 mL
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Yield
87%

Synthesis routes and methods III

Procedure details

To a suspension of 5-hydroxy-4-methoxy-2-nitrobenzoic acid (8.0 g, 37.5 mmol) in methanol was added concentrated sulfuric acid (3 drops) and it was heated at 80° C. overnight. After solvent was removed under reduced pressure, to it was added water and EtOAc. The organic layer was washed with saturated NaHCO3 solution, dried over MgSO4, and concentrated under reduced pressure to afford methyl 5-hydroxy-4-methoxy-2-nitrobenzoate as a solid (3.86 g, 45%). 1H NMR (300 MHz, DMSO-d6) δ 10.96 (s, 1H), 7.63 (s, 1H), 7.08 (s, 1H), 3.91 (s, 3H), 3.81 (s, 3H).
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8 g
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

5-hydroxy-4-methoxy-2-nitrobenzoic acid (31.9 g, 0.15 mol, 1.0 eq) and 2-methyltetrahydrofuran (200 mL) are charged into a glass reactor under nitrogen. The solution is stirred and jacket temp is set to 20° C. Oxalyl chloride (24 g, 0.19 mol, 1.25 eq) is added at a rate that the internal temperature is below 25° C. The reaction mixture is stirred for 1-2 hour at 20° C., and cooled to 15° C. Then, anhydrous MeOH (60 ml, 1.5 mol, 10 eq) is added over 15 min, and the reaction temperature is maintained below 25° C. during addition. The reaction mixture is stirred for 2-4 hour at 20° C. until HPLC sample shows complete conversion. Na2CO3 aqueous solution (1 M, 100 ml) is added to the reaction mixture. Layers are separated. The upper organic layer is distilled under vacuum to minimum volume. The dark brown residue is stirred in 100 mL mixed solvent of toluene/hexane (v/v, 2:1) to give a suspension. The slurry is filtered. The solid is dried under vacuum to provide the desired product, methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (31.3 g, 92% yield).
Quantity
31.9 g
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reactant
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200 mL
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24 g
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60 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate
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